Cas no 1256825-06-5 ((5-Chloro-3-methylpyridin-2-YL)methanamine)

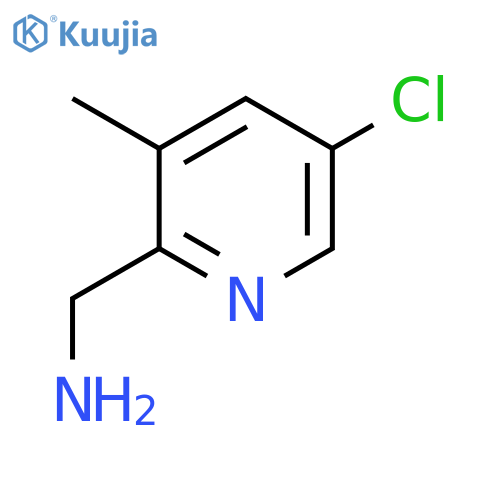

1256825-06-5 structure

商品名:(5-Chloro-3-methylpyridin-2-YL)methanamine

CAS番号:1256825-06-5

MF:C7H9ClN2

メガワット:156.612760305405

CID:5242204

(5-Chloro-3-methylpyridin-2-YL)methanamine 化学的及び物理的性質

名前と識別子

-

- (5-CHLORO-3-METHYLPYRIDIN-2-YL)METHANAMINE

- AB75120

- (5-Chloro-3-methylpyridin-2-YL)methanamine

-

- インチ: 1S/C7H9ClN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3,9H2,1H3

- InChIKey: IPONZZUBAJZXHM-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(CN)C(C)=C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 0.7

(5-Chloro-3-methylpyridin-2-YL)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-268092-5.0g |

(5-chloro-3-methylpyridin-2-yl)methanamine |

1256825-06-5 | 5.0g |

$2369.0 | 2023-03-01 | ||

| Enamine | EN300-268092-2.5g |

(5-chloro-3-methylpyridin-2-yl)methanamine |

1256825-06-5 | 2.5g |

$1871.0 | 2023-03-01 | ||

| Enamine | EN300-268092-1.0g |

(5-chloro-3-methylpyridin-2-yl)methanamine |

1256825-06-5 | 1.0g |

$903.0 | 2023-03-01 | ||

| Enamine | EN300-268092-10.0g |

(5-chloro-3-methylpyridin-2-yl)methanamine |

1256825-06-5 | 10.0g |

$2980.0 | 2023-03-01 |

(5-Chloro-3-methylpyridin-2-YL)methanamine 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1256825-06-5 ((5-Chloro-3-methylpyridin-2-YL)methanamine) 関連製品

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量